

A Comprehensive Technical Guide to Pyrimidinylsulfonylurea Herbicides

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Compound of Interest		
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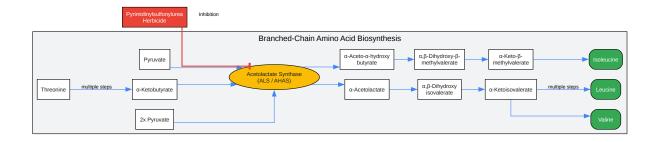
Introduction

Pyrimidinylsulfonylurea herbicides are a prominent class of organic compounds, first discovered in 1975 by DuPont Crop Protection, that have revolutionized weed management in modern agriculture.[1] These herbicides are characterized by their high efficacy at exceptionally low application rates, broad-spectrum weed control, favorable crop selectivity, and low mammalian toxicity.[1][2][3] Structurally, they consist of a pyrimidine ring linked to a sulfonylurea bridge.[4] Their mode of action involves the inhibition of a key enzyme in plant amino acid synthesis, a pathway absent in animals, which accounts for their high safety profile for humans and wildlife.[1][5] This guide provides an in-depth technical overview of their mechanism of action, efficacy, toxicological profile, and the experimental protocols used for their synthesis and analysis.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for all sulfonylurea herbicides is the potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[7] This inhibition leads to a rapid cessation of plant cell division and growth, ultimately resulting in the death of susceptible weed species.[3] Because the ALS enzyme is present only in plants and microbes, these herbicides are considered safe for mammals.[5]





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Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidinylsulfonylurea herbicides.

Quantitative Data

The efficacy, crop selectivity, and toxicological profiles of pyrimidinylsulfonylurea herbicides are critical for their application in agriculture. The following tables summarize quantitative data for selected compounds.

Table 1: Efficacy of Selected Pyrimidinylsulfonylurea Herbicides on Various Weed Species



Herbicide	Weed Species	Application Rate (g a.i./ha)	Weed Control Efficacy (%)	Reference
Triasulfuron + Pretilachlor	Mixed weeds in transplanted rice	9 + 500	95.1	[8]
Bispyribac Sodium	Echinochloa colona, Cynodon dactylon	25	87.8	[8]
Metsulfuron methyl + Chlorimuron ethyl	Mixed weeds	Not Specified	89.7	[8]
Pendimethalin	Amaranthus retroflexus	921	88 - 100	[9]
Pendimethalin	Chenopodium album	921	>95	[9]

| Metobromuron | Chenopodium album, Polygonum aviculare | Not Specified | >95 |[9] |

Table 2: Crop Selectivity and Safety of Selected Pyrimidinylsulfonylurea Herbicides

Herbicide	Crop	Observation	Injury Level (%)	Reference
Chlorsulfuron Derivatives	Wheat, Corn	Designed for good crop safety	Not specified	[10]
Sulfentrazone	Safflower	Early-season visual injury	4 - 12	[11]
Sulfentrazone + Pendimethalin	Safflower	Early-season visual injury	4 - 12	[11]

| Pyroxasulfone + Pendimethalin | Safflower | No significant injury observed | 0 |[11] |



Table 3: Toxicological Profile of Selected Pyrimidinylsulfonylurea Herbicides

Endpoint	Observation	Species	Value	Reference
Acute Oral Toxicity	Generally low acute toxicity in mammals.	Animal studies	-	[12]
Chronic Toxicity	Non-specific effects like weight loss at high doses.	Animal studies	-	[12]
Developmental/R eproductive Toxicity	Effects tend to occur only at maternally toxic doses.	Animal studies	-	[12]
Hematopoietic System Effects	Observed in 8 out of 23 tested sulfonylureas.	-	-	[6]
Body Weight Effects	Observed in 6 out of 23 tested sulfonylureas.	-	-	[6]

| QSTR Models | Models developed to predict acute oral toxicity to male rats. | Rats | LD50 prediction models |[13] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of pyrimidinylsulfonylurea herbicides.

Protocol 1: General Synthesis of Pyrimidinylsulfonylurea Derivatives

This protocol outlines a general procedure for synthesizing pyrimidinylsulfonylurea compounds, adapted from methods used for chlorsulfuron derivatives.[10]

Foundational & Exploratory



Objective: To synthesize a C5-monosubstituted benzenesulfonylurea compound.

Materials:

- Substituted benzenesulfonamide
- Substituted pyrimidinyl or triazinyl amine
- Sodium Hydride (NaH, 60% dispersion in oil)
- Anhydrous Tetrahydrofuran (THF)
- Phenyl chloroformate or a similar activating agent
- Ice bath, magnetic stirrer, round bottom flasks, TLC plates

Procedure:

- · Preparation of Sulfonyl Isocyanate Intermediate:
 - Add the substituted benzenesulfonamide (1.0 eq) to a 100 mL round-bottom flask containing anhydrous THF (20 mL).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add sodium hydride (1.1 eq) to the flask while stirring. Allow the reaction to proceed for 1 hour at 0 °C to form the sodium salt of the sulfonamide.
 - In a separate flask, prepare a solution of phenyl chloroformate (1.1 eq) in anhydrous THF.
 - Slowly add the phenyl chloroformate solution to the sulfonamide salt suspension at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the sulfonyl isocyanate or related intermediate is complete (monitor by TLC).
- Coupling Reaction:
 - To the flask containing the intermediate from Step 1, add the substituted pyrimidinyl amine (1.0 eq).



- Stir the mixture at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by carefully adding water.
 - Acidify the aqueous solution with 2N HCl to a pH of 3-4, which will precipitate the crude product.
 - Collect the solid product by suction filtration and wash with water.
 - Dry the crude product under a vacuum.
 - Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain the final pyrimidinylsulfonylurea herbicide.
- Characterization:
 - Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Protocol 2: Analysis of Pyrimidinylsulfonylurea Herbicide Residues in Water

This protocol describes a method for the determination of trace levels of sulfonylurea herbicides in water samples using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS).[14][15]

Objective: To quantify pyrimidinylsulfonylurea herbicide residues in environmental water samples.

Materials:

- Water sample (1 L)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)



- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Deionized water
- HPLC-ESI-MS system
- Nitrogen evaporator

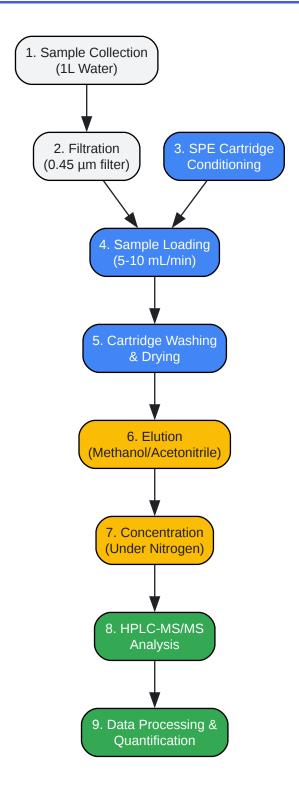
Procedure:

- Sample Preparation:
 - Collect 1 L of the water sample in a clean glass bottle.
 - Adjust the sample pH to ~7 if necessary.[4]
 - Filter the sample through a 0.45 μm glass fiber filter to remove suspended solids.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
 - After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
 - Dry the cartridge under a vacuum or by passing air through it for 10-15 minutes.
- · Elution and Concentration:
 - Elute the trapped herbicides from the cartridge using 5-10 mL of methanol or acetonitrile.
 - Collect the eluate in a clean tube.



- Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
- HPLC-MS Analysis:
 - HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient program, for example, starting with 95% A, ramping to 5% A over 15 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 10-20 μL.
 - MS Conditions (Electrospray Ionization ESI):
 - Mode: Positive or negative ion mode, depending on the specific herbicide.
 - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature for the target analytes.
- Quantification:
 - Prepare calibration standards of the target herbicides in the final elution solvent.
 - Construct a calibration curve by plotting the peak area against the concentration.
 - Quantify the herbicide concentration in the sample by comparing its peak area to the calibration curve. Method detection limits can reach levels as low as 10 ng/L.[14]





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Caption: Workflow for the analysis of pyrimidinylsulfonylurea herbicides in water.



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